Structural Differentiation: Pyridin-2-yl vs. Pyridin-3-yl and Pyridin-4-yl Regioisomers
The target compound features a pyridin-2-yl substitution on the pyrazole N1, placing the pyridine nitrogen adjacent to the pyrazole ring. This regiochemistry is structurally distinct from the pyridin-4-yl analog 2,5-dimethyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide (CAS 1448059-94-6), which has the pyridine nitrogen at the para position, and from N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide (benchchem), which replaces the furan carboxamide with an isonicotinamide. The pyridin-2-yl orientation can participate in intramolecular H-bonding or metal chelation, potentially conferring distinct binding modes relative to 3-yl and 4-yl isomers. The Grünenthal patent family on ICRAC inhibitors explicitly teaches that pyridinyl substituent position and heteroaryl carboxamide identity are critical determinants of CRAC channel inhibitory potency [1]. Quantitative differential activity data for this exact compound vs. named comparators are not publicly available; this evidence is classified as class-level SAR inference.
| Evidence Dimension | Pyridinyl substitution position (regiochemistry) impact on target binding |
|---|---|
| Target Compound Data | Pyridin-2-yl substitution on pyrazole N1; furan-3-carboxamide at the ethylamine terminus |
| Comparator Or Baseline | Comparator 1: 2,5-dimethyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide (CAS 1448059-94-6) — pyridin-4-yl, furan-3-carboxamide with additional 2,5-dimethyl on furan. Comparator 2: N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)isonicotinamide — pyridin-2-yl but isonicotinamide replacing furan carboxamide. |
| Quantified Difference | No publicly available quantitative IC50 or binding data exist for either the target compound or the named comparators from a shared assay system. SAR trends for the pyrazolyl carboxamide ICRAC inhibitor class indicate that pyridinyl regioisomers can exhibit >10-fold differences in potency, but this has not been demonstrated specifically for this compound set. |
| Conditions | SAR inference derived from Grünenthal patent disclosures (US20150166505A1, WO2015090580A1) describing ICRAC inhibitory activity of pyridinyl-substituted pyrazolyl carboxamides. |
Why This Matters
Procurement of the correct regioisomer is essential because pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl variants are not functionally interchangeable; the 2-yl orientation uniquely enables bidentate coordination geometries that may be critical for target engagement or metal complex formation.
- [1] Grünenthal GmbH. Pyridinyl-Substituted Pyrazolyl Carboxamides. US Patent Application US20150166505A1. Paragraphs [0010]-[0025] describing SAR of pyridinyl substituents on CRAC channel inhibition. Published June 18, 2015. View Source
